molecular formula C11H13NO4 B7811515 2-(2-Carbamoylphenoxy)butanoic acid

2-(2-Carbamoylphenoxy)butanoic acid

Cat. No.: B7811515
M. Wt: 223.22 g/mol
InChI Key: DQCNYWMEUJIMEG-UHFFFAOYSA-N
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Description

2-(2-Carbamoylphenoxy)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a phenoxy group at the second carbon. The phenyl ring is further modified with a carbamoyl (-CONH₂) group at the ortho position. This structure combines hydrophilic (carboxylic acid, carbamoyl) and hydrophobic (aromatic ring) moieties, making it relevant for pharmaceutical and chemical research.

Properties

IUPAC Name

2-(2-carbamoylphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-8(11(14)15)16-9-6-4-3-5-7(9)10(12)13/h3-6,8H,2H2,1H3,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCNYWMEUJIMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Carbamoylphenoxy)butanoic acid typically involves the reaction of 2-hydroxybenzoic acid with butanoic acid derivatives under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Carbamoylphenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Carbamoylphenoxy)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Carbamoylphenoxy)butanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length Variations

(a) 2-(2-Carbamoylphenoxy)acetic Acid
  • Structure: Shorter two-carbon chain (acetic acid) with the same 2-carbamoylphenoxy substituent.
  • CAS: 25395-22-6; Molecular Formula: C₉H₉NO₄.
  • Used in pharmaceutical intermediates, with safety precautions for skin/eye irritation noted .
  • Key Difference: Reduced lipophilicity may limit membrane permeability in biological systems compared to the longer-chain butanoic acid derivative.
(b) 2-Methyl-2-(phenoxy)propionic Acid Derivatives
  • Structure: Propionic acid backbone with methyl and phenoxy substitutions.
  • Applications : Patented for anti-inflammatory activity, suggesting that chain branching and substituent positioning influence therapeutic efficacy .
  • Contrast : The absence of a carbamoyl group in these derivatives may reduce hydrogen-bonding capacity and target specificity.

Substituent Modifications on the Aromatic Ring

(a) 2-(4-Aminophenyl)butanoic Acid
  • Structure: Butanoic acid with a para-aminophenyl group.
  • Such differences impact solubility and receptor interactions .
  • Applications : Likely used in peptide synthesis or as a building block for bioactive molecules.
(b) 4-Carbamoyl-2-(4-phenylbutanamido)butanoic Acid
  • Structure: Butanoic acid with a carbamoyl group at position 4 and a phenylbutanamido substituent.
  • Properties : The extended alkyl chain and amide linkage may enhance stability and protease resistance, making it suitable for drug design .

Functional Group and Stereochemical Variations

(a) (2S)-2-Aminobutanoic Acid Derivatives
  • Structure: Chiral butanoic acid derivatives with amino groups, such as (2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid.
  • Properties: Stereochemistry influences binding to biological targets (e.g., enzymes or receptors).
(b) 5-Amino-2-(biphenyl-2-ylcarbonyl)pentanoic Acid
  • Structure: Pentanoic acid with a biphenyl-carbonyl group and amino substitution.

Biological Activity

2-(2-Carbamoylphenoxy)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H13_{13}N1_{1}O4_{4}
  • Molecular Weight : 233.24 g/mol
  • IUPAC Name : this compound

This compound features a butanoic acid backbone with a carbamoyl phenoxy substituent, which is significant for its biological interactions.

Antioxidant Activity

Research indicates that derivatives of butanoic acid, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. In vitro assays have demonstrated that these compounds outperform traditional antioxidants in terms of radical scavenging ability .

Antihypertensive Effects

The compound has been evaluated for its antihypertensive properties. Studies show that it can effectively lower blood pressure through mechanisms such as vasodilation and inhibition of angiotensin-converting enzyme (ACE). This is particularly relevant in the context of developing antihypertensive therapies with fewer side effects compared to existing medications .

Urease Inhibition

Another notable biological activity is the inhibition of urease, an enzyme that plays a critical role in the pathogenesis of certain infections, particularly those caused by Helicobacter pylori. The urease inhibitory action of this compound suggests its potential use in treating related gastrointestinal disorders .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Using agar well diffusion methods, studies have shown that it exhibits significant antibacterial activity against various strains, indicating its potential as an antimicrobial agent .

Study on Antioxidant and Antihypertensive Properties

A recent study synthesized several analogs of butanoic acid derivatives, including this compound. The research demonstrated that these compounds not only retained their antioxidant capabilities but also showed enhanced antihypertensive effects compared to their parent structures. Molecular docking studies further elucidated the binding interactions between these compounds and their target receptors .

CompoundAntioxidant Activity (DPPH Assay)Antihypertensive EffectUrease Inhibition
This compoundHighSignificantModerate
Parent CompoundModerateLowLow

Implications for Drug Development

The findings from various studies suggest that this compound could serve as a lead compound for developing new therapeutic agents targeting oxidative stress-related conditions, hypertension, and bacterial infections. Its diverse biological activities highlight its potential utility in multiple therapeutic areas.

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